N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. This structure is substituted at the 8-position with a 4-methoxyphenyl group and at the 3-position with a carboxamide moiety linked to a furan-2-ylmethyl chain.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-26-13-6-4-12(5-7-13)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-27-14/h2-7,10H,8-9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXPKDUIULSNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity based on diverse research findings.
Structural Overview
The compound possesses a unique structural configuration that includes:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Imidazo[2,1-c][1,2,4]triazine core : Known for its pharmacological properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The structure allows it to fit into active sites of enzymes or receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives:
- In vitro antibacterial activity : Several compounds demonstrated effective inhibition against standard bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 6 | 4 | Effective against S. epidermidis |
| Compound 1 | 0.25 | Active against Gram-positive bacteria |
| Compound 3 | 16 | Moderate activity against Gram-negative bacteria |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various human cancer cell lines using the MTT assay. Notably:
- The compound exhibited low cytotoxicity against normal cell lines (HaCaT), indicating a selective action towards cancer cells .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Cancer Cell Line A | 15 | Significant cytotoxicity observed |
| Normal Cell Line (HaCaT) | >100 | Non-cytotoxic |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in substituents on the phenyl ring and the carboxamide side chain. Key examples include:
Key Observations:
Substituent Impact on Bioactivity :
- The 4-methoxyphenyl group in the target compound may improve solubility compared to the 4-fluorophenyl analogue, which is more electron-withdrawing and lipophilic . This difference could influence membrane permeability and target binding.
- The furan-2-ylmethyl side chain may confer metabolic resistance due to furan’s aromatic stability, whereas the 3-isopropoxypropyl chain in the fluorophenyl analogue could enhance bioavailability through increased hydrophobicity .
Functional Group Comparisons :
- Triazine derivatives with sulfonamide or urea linkages (e.g., prosulfuron) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition . The target compound’s carboxamide group may mimic this mechanism but requires empirical validation.
Marine vs. Plant-Derived Analogues: Marine actinomycete-derived imidazo-triazines often display unique antimicrobial properties due to halogenation or complex side chains . The target compound’s plant-inspired methoxy and furan groups may align with bioactivities observed in phytochemicals, such as antioxidant or anti-inflammatory effects .
Preparation Methods
Precursor Synthesis
The imidazo[2,1-c]triazine core originates from 3-amino-1,2,4-triazine, which reacts with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in a 1:1 molar ratio. This reaction proceeds in N,N-dimethylformamide/acetic acid (12:3 v/v) under reflux for 8–10 hours, yielding the intermediate 8-(4-methoxyphenyl)-4,6,7,8-tetrahydroimidazo[2,1-c]triazin-4-one. The 4-methoxyphenyl group’s electron-donating methoxy moiety enhances electrophilic reactivity at the ketone carbon, facilitating nucleophilic attack by the triazine’s amine group.
Reaction Conditions:
Mechanistic Insights
Cyclization occurs via aza-Michael addition, where the triazine’s N-2 nitrogen attacks the β-carbon of the α-bromo ketone, followed by intramolecular cyclization and elimination of hydrogen bromide. This mechanism is consistent with X-ray crystallographic data for related imidazo-triazines, confirming regioselective formation of the 6,7-dihydro framework.
Functionalization via Amide Coupling
Carboxylic Acid Activation
The triazine intermediate’s 3-carboxylate group undergoes hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1 v/v) at room temperature for 4 hours, yielding the free carboxylic acid with >90% conversion. Subsequent activation with HATU and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide generates the reactive O-acylisourea intermediate, which reacts with furan-2-ylmethylamine to form the carboxamide.
Coupling Optimization:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | HATU | 85–90 |
| Base | DIPEA | 85–90 |
| Solvent | N,N-dimethylformamide | 85–90 |
| Reaction Time | 12–16 hours | 85–90 |
Substituent Effects
The furan-2-ylmethyl group’s electron-rich aromatic system enhances solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), contrasting with chloro- or fluoro-substituted analogs, which exhibit lower solubility but improved metabolic stability.
Optimization of Reaction Conditions
Solvent Impact on Cyclization
Comparative studies using ethanol, acetonitrile, and N,N-dimethylformamide/acetic acid demonstrate that the latter maximizes yield (75–80%) due to improved proton transfer kinetics and intermediate stabilization. Ethanol-based systems yield <60% product, attributed to premature precipitation and reduced reactivity.
Temperature and Time Dependence
Prolonged reflux (>10 hours) in cyclization reduces yields to <70% due to side reactions, while temperatures <100°C result in incomplete conversion. A balance between reaction duration (8–10 hours) and temperature (110–120°C) proves critical.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, dimethyl sulfoxide-d6): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl-H), 6.95 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl-H), 6.52 (m, 2H, furan-H), 4.58 (s, 2H, N-CH2-furan), 3.82 (s, 3H, OCH3).
- HRMS (ESI+): m/z calculated for C₂₀H₂₀N₅O₄ [M+H]+: 394.1509; found: 394.1513.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity post-reverse-phase purification.
Comparative Analysis with Structural Analogs
Substituent Variations
Replacing the 4-methoxyphenyl group with 4-chlorophenyl (as in analog CAS 946229-85-2) reduces yield to 60–65% due to increased steric hindrance and electron-withdrawing effects. Conversely, alkyl substituents (e.g., 4-ethylphenyl) improve yields to 80–85% but compromise thermal stability.
Biological Implications
The carboxamide motif mirrors bioactive compounds like diflubenzuron, suggesting potential agrochemical applications. Additionally, the imidazo-triazine core’s planar structure may facilitate intercalation with biological targets, analogous to antibiotic β-lactams.
Q & A
Q. What are the optimal synthetic pathways for this compound?
Methodological Answer: Synthesis involves multi-step organic reactions, typically starting with the preparation of the fused triazine core followed by functionalization of substituents. Key steps include:
- Core Formation: Cyclization of precursors like 2-hydrazonoimidazolidines with ethyl 3-methyl-2-oxobutanoate under reflux conditions .
- Substituent Introduction: Alkylation or acylation reactions to attach the furan-2-ylmethyl and 4-methoxyphenyl groups. For example, nucleophilic substitution using furfuryl bromide in anhydrous DMF .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Optimization Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Ethanol, 80°C, 12h | 60–70 |
| Alkylation | Furfuryl bromide, DMF, 50°C | 45–55 |
| Purification | HPLC (C18 column, acetonitrile/water) | >95 |
Q. Which spectroscopic and chromatographic methods are effective for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry. Key signals include methoxy protons (~δ 3.8 ppm) and furan ring protons (δ 6.2–7.4 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (triazine ring) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
Methodological Answer:
- Comparative Analysis: Replace the 4-methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to assess changes in lipophilicity (logP) and binding affinity. Fluorine substitution increases metabolic stability and membrane permeability .
- Biological Assays: Test modified compounds in kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence polarization. IC50 values correlate with substituent electronegativity .
Example Data:
| Substituent | logP | IC50 (nM) |
|---|---|---|
| 4-OCH₃ | 2.1 | 120 ± 15 |
| 4-F | 2.4 | 85 ± 10 |
Q. What is the thermal stability and decomposition mechanism under oxidative conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heating at 10°C/min in air reveals two mass-loss steps:
Dehydration (150–200°C): Loss of crystalline water (5–7% mass loss).
Oxidative Decomposition (300–400°C): Breakdown of the triazine ring, releasing CO₂ and NH₃, confirmed by FTIR gas analysis .
- Kinetic Studies: Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea ≈ 140 kJ/mol), indicating moderate thermal stability .
Q. How can electrochemical methods quantify this compound in biological matrices?
Methodological Answer:
- Sensor Design: Screen-printed carbon electrodes modified with carbon nanofibers (SPCE/CNFs) enhance sensitivity. Calibrate using square-wave voltammetry (SWV) in PBS (pH 7.4) .
- Detection Limits: Linear range of 2.0×10⁻⁹–1.0×10⁻⁶ M, with a detection limit of 0.6 nM .
Contradictions and Resolutions
- Synthetic Yield Variability: reports 60–70% yield for core formation, while cites 45–55% for similar steps. Resolution: Optimize solvent polarity (e.g., switch from ethanol to DMF) to improve solubility of intermediates .
- Biological Activity: Fluorinated analogs in show higher activity than methoxy derivatives, but highlights chlorine’s superior selectivity. Resolution: Context-dependent; fluorine enhances permeability, while chlorine improves target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
